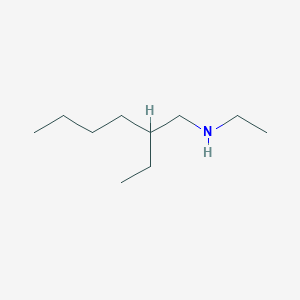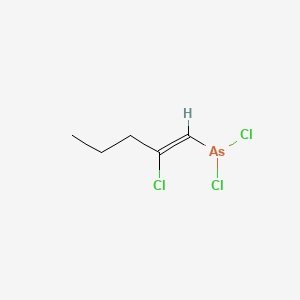
Arsine, dichloro(2-chloro-1-pentenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsine, dichloro(2-chloro-1-pentenyl)- is an organoarsenic compound with the molecular formula C5H8AsCl3. This compound is known for its unique structure, which includes both arsenic and chlorine atoms. It is a derivative of arsine and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of arsine, dichloro(2-chloro-1-pentenyl)- typically involves the reaction of arsenic trichloride with 2-chloro-1-pentene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
AsCl3+C5H9Cl→C5H8AsCl3+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of specialized equipment to handle the toxic and corrosive nature of the reagents and products.
Analyse Chemischer Reaktionen
Types of Reactions
Arsine, dichloro(2-chloro-1-pentenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form arsine derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide can be used for substitution reactions.
Major Products
The major products formed from these reactions include various arsenic-containing compounds, such as arsenic oxides, arsine derivatives, and substituted arsine compounds.
Wissenschaftliche Forschungsanwendungen
Arsine, dichloro(2-chloro-1-pentenyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Industry: It is used in the semiconductor industry for the deposition of arsenic-containing films.
Wirkmechanismus
The mechanism of action of arsine, dichloro(2-chloro-1-pentenyl)- involves its interaction with cellular components. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can lead to cell death. The molecular targets include enzymes involved in cellular respiration and DNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lewisite: Another organoarsenic compound with similar toxicological properties.
Arsine: A simpler arsenic hydride with different chemical properties.
Triphenylarsine: An organoarsenic compound used in organic synthesis.
Uniqueness
Arsine, dichloro(2-chloro-1-pentenyl)- is unique due to its specific structure, which includes both chlorine and pentenyl groups. This structure imparts distinct chemical reactivity and biological activity compared to other organoarsenic compounds.
Eigenschaften
CAS-Nummer |
64049-18-9 |
|---|---|
Molekularformel |
C5H8AsCl3 |
Molekulargewicht |
249.39 g/mol |
IUPAC-Name |
dichloro-[(Z)-2-chloropent-1-enyl]arsane |
InChI |
InChI=1S/C5H8AsCl3/c1-2-3-5(7)4-6(8)9/h4H,2-3H2,1H3/b5-4- |
InChI-Schlüssel |
VNWVUYZIZNBWPL-PLNGDYQASA-N |
Isomerische SMILES |
CCC/C(=C/[As](Cl)Cl)/Cl |
Kanonische SMILES |
CCCC(=C[As](Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-4-[(4-octylphenyl)ethynyl]benzene](/img/structure/B14505138.png)
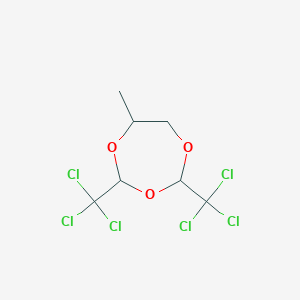
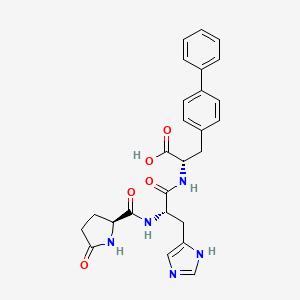
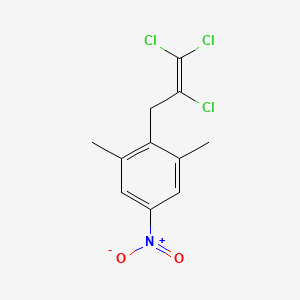
![5-Nitrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14505166.png)
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester](/img/structure/B14505173.png)
![4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline](/img/structure/B14505183.png)
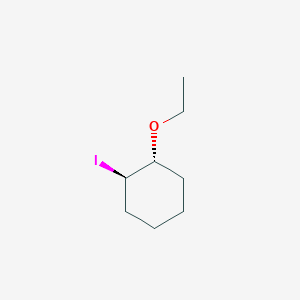

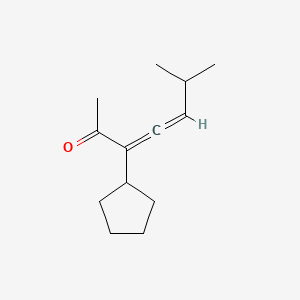
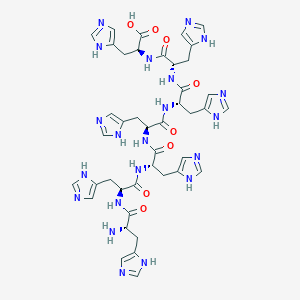
![5,5'-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole]](/img/structure/B14505211.png)
![Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate](/img/structure/B14505214.png)
